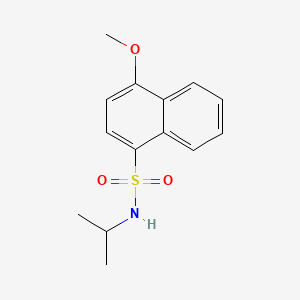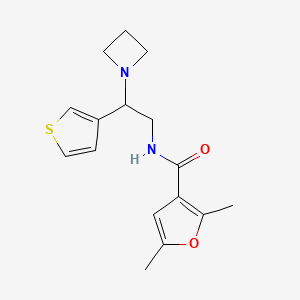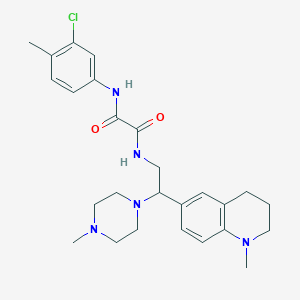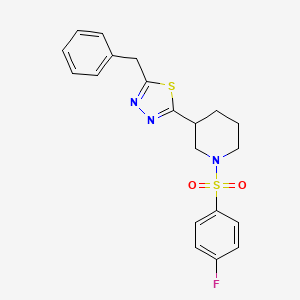
4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile” is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities . The presence of the dichlorophenyl group and the dicarbonitrile group could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the dichlorophenyl and dicarbonitrile groups. These groups could potentially participate in various intermolecular interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the dichlorophenyl and dicarbonitrile groups. These groups are often involved in nucleophilic substitution reactions or addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique
4-DPDC has been studied for its potential applications in medicine, agriculture, and materials science. In medicine, 4-DPDC has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. In agriculture, 4-DPDC has been studied for its potential use as an insecticide and fungicide. In materials science, 4-DPDC has been studied for its potential use as a polymerizing agent.
Mécanisme D'action
The exact mechanism of action of 4-DPDC is not yet fully understood. However, it is believed that 4-DPDC acts by inhibiting the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 4-DPDC has been found to interact with certain receptors, including the opioid receptor and the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DPDC have been studied in a variety of laboratory experiments. 4-DPDC has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to reduce the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, 4-DPDC has been found to inhibit the growth of certain cancer cells, including those of the colon, breast, and prostate.
Avantages Et Limitations Des Expériences En Laboratoire
4-DPDC has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be synthesized in a relatively simple process. In addition, 4-DPDC has a wide range of potential applications in medicine, agriculture, and materials science. However, there are several limitations to using 4-DPDC in laboratory experiments. It is relatively expensive to synthesize and its exact mechanism of action is still not fully understood.
Orientations Futures
Despite its potential applications, the exact mechanism of action of 4-DPDC is still not fully understood. Therefore, further research is needed to elucidate the exact mechanism of action of 4-DPDC and to identify potential therapeutic applications. In addition, further research is needed to explore the potential use of 4-DPDC as an insecticide and fungicide in agriculture, as well as its potential use as a polymerizing agent in materials science. Finally, further research is needed to explore the potential side effects of 4-DPDC, as well as its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of 4-DPDC is a multi-step process that begins with the reaction of 2,6-dichlorobenzaldehyde and 2,6-dimethylpyridine in the presence of sodium hydroxide. This reaction produces 2,6-dichloro-2,6-dimethylpyridine-3-carboxylic acid, which is then reacted with anhydrous ammonia to form the intermediate 2,6-dichloro-2,6-dimethylpyridine-3-carboxamide. This compound is then treated with carbon disulfide to form the desired product, 4-DPDC.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5,14,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWAFMOYVYOGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenoxy)propanoic acid](/img/structure/B2619179.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)
![5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2619182.png)

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2619184.png)
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2619187.png)




![N-cyclopentyl-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2619195.png)
![4-[[[3-(4-Morpholinylsulfonyl)phenyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B2619196.png)

